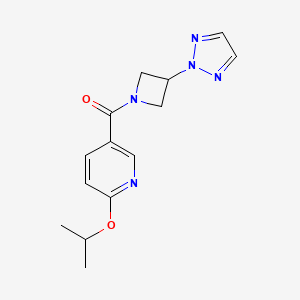

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone are likely to be enzymes and receptors in the biological system . The triazole compounds, which this compound is a part of, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The compound this compound interacts with its targets by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the target molecules, potentially altering their function .

Biochemical Pathways

The compound this compound may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation . It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various enzymes and receptors . For instance, its inhibition of AChE and BuChE activities could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability in both acidic and basic conditions enhances its versatility in different biological environments . Furthermore, its strong dipole moment and hydrogen bonding ability can influence its interaction with biomolecular targets in different environmental conditions .

Actividad Biológica

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel synthetic organic molecule that has garnered attention for its potential biological activity. This compound features a unique combination of a triazole ring, an azetidine structure, and a pyridine moiety, which together may confer diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, characterization, and research findings.

Molecular Characteristics

- Molecular Formula : C16H18N4O

- Molecular Weight : 286.34 g/mol

- InChI Key :

- SMILES Notation : C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4

Physical Properties

The compound is typically characterized as a white to off-white solid with moderate solubility in organic solvents such as ethanol and methanol. It exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.

Synthesis and Characterization

The synthesis of this compound often involves the following steps:

- Formation of the Triazole Ring : Achieved through click chemistry reactions between azides and alkynes.

- Azetidine Formation : Synthesized via cyclization reactions involving appropriate precursors.

- Final Coupling : The triazole-azetidine intermediate is coupled with the 6-isopropoxypyridine component under controlled conditions.

Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:

- A study demonstrated that it effectively inhibits the growth of colon and lung cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial and fungal strains. This property could make it suitable for further development as an antimicrobial agent .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and π–π stacking interactions with biological targets due to the electron-rich triazole ring . These interactions may enhance its binding affinity to specific proteins involved in cancer proliferation or microbial resistance.

Toxicity and Safety

Limited studies have been conducted on the toxicological profile of this compound. However, preliminary data suggest low toxicity levels in both in vitro and in vivo models. Further research is necessary to fully understand its safety profile in clinical applications .

Applications in Research

The unique structural features of this compound make it a valuable building block in medicinal chemistry:

- Drug Development : Its potential as an anticancer and antimicrobial agent positions it well for further development in drug discovery programs.

- Biological Studies : The compound can be utilized to investigate enzyme interactions and biological pathways relevant to disease mechanisms .

Current Research Trends

Recent studies continue to explore the biological implications of this compound. Researchers are focusing on:

- In-depth Mechanistic Studies : Understanding how the compound interacts with specific molecular targets.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.

- Clinical Trials : Potential future studies may include clinical trials to assess efficacy and safety in human subjects.

Aplicaciones Científicas De Investigación

Molecular Formula and Weight

- Molecular Formula: C16H19N5O

- Molecular Weight: Approximately 297.36 g/mol

Structural Characteristics

The compound's structure allows for various interactions at the molecular level, making it a promising candidate for drug development. The triazole ring is known for its ability to form hydrogen bonds, while the azetidine and pyridine components contribute to the compound's overall stability and reactivity.

Anticancer Activity

Research has highlighted the potential of triazole-containing compounds in anticancer therapy. For instance, studies have shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro.

Case Study: In Vitro Anticancer Activity

A study involving similar triazole-containing hybrids reported that these compounds could effectively inhibit the growth of HCT116 colon cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics like cisplatin. This suggests that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may possess similar or enhanced anticancer properties.

Antimicrobial Properties

The 1,2,3-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against a variety of bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Screening

In a comprehensive screening of triazole derivatives, several compounds demonstrated potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the azetidine and pyridine rings is believed to enhance the binding affinity to bacterial targets.

Neuroprotective Effects

Recent research has also indicated that 1,2,3-triazole derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This is particularly relevant for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Activity

A study evaluating various triazole derivatives found that certain compounds significantly inhibited AChE activity, suggesting their potential use in treating neurodegenerative diseases. The unique structure of This compound may contribute to this activity through enhanced bioavailability and stability.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions using click chemistry techniques to form the triazole ring. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy

These techniques confirm the identity and purity of the synthesized compound.

Análisis De Reacciones Químicas

Azetidine Ring Reactions

The azetidine nitrogen serves as a nucleophile, enabling substitution reactions. Key reactions include:

Nucleophilic Substitution

-

Mechanism : The azetidine nitrogen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides) under basic conditions.

-

Conditions : Alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) with bases like NaOH or K₂CO₃.

-

Products : Alkylated or acylated azetidine derivatives.

-

Reference :

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Alkylation | Alkyl halide, base | Alkylated azetidine derivative |

| Acylation | Acyl chloride, base | Acylated azetidine derivative |

Ketone Group Reactions

The methanone (ketone) group undergoes classic carbonyl chemistry:

Hydrolysis

-

Mechanism : Acidic or basic hydrolysis converts the ketone to a carboxylic acid or alcohol.

-

Conditions : HCl/H₂O or NaOH/H₂O.

-

Products : 6-isopropoxypyridin-3-yl)carboxylic acid (acidic conditions) or secondary alcohol (basic conditions).

-

Reference :

Reduction

-

Mechanism : Reduction of the ketone to a secondary alcohol.

-

Conditions : NaBH₄ or LiAlH₄ in dry ether.

-

Products : (6-isopropoxypyridin-3-yl)(azetidin-1-yl)methanol.

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | Acidic/Basic conditions | Carboxylic acid or alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

Triazole Ring Interactions

While the 1,2,3-triazole ring is typically stable, its reactivity can be modulated under specific conditions:

Electrophilic Substitution

-

Mechanism : Potential substitution at nitrogen or carbon atoms if activated.

-

Conditions : Electrophiles (e.g., nitro groups) with catalysts like H₂SO₄.

-

Products : Substituted triazole derivatives.

-

Note : Limited experimental data for this compound; extrapolated from triazole chemistry .

Cycloaddition Reactions

-

Mechanism : The triazole may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if conjugated to alkynes.

-

Conditions : CuSO₄, sodium ascorbate, alkyne.

-

Products : 1,4-disubstituted triazoles (if alkyne is present).

Synergistic Reactions

The combination of azetidine and triazole moieties may enable cascade reactions:

-

Example : Sequential nucleophilic substitution followed by acylation, forming bifunctional derivatives.

Key Structural and Mechanistic Insights

-

NMR and MS : Confirm regioselectivity and intermediate structures during reactions .

-

Kinetic Studies : Elucidate reaction mechanisms and rate-determining steps.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., H₂O) promote hydrolysis.

Propiedades

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKVFPNGUSYWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.